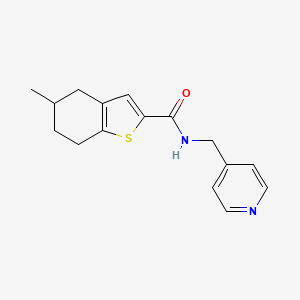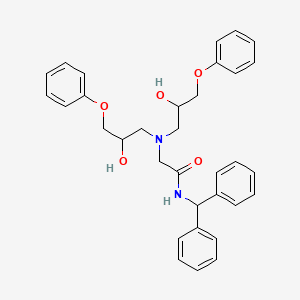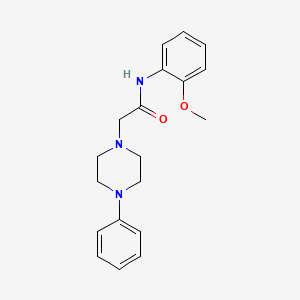
N-(2-methoxyphenyl)-2-(4-phenyl-1-piperazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-(4-phenyl-1-piperazinyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxyphenyl)-2-(4-phenyl-1-piperazinyl)acetamide is not fully understood, but it is believed to act through a variety of pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. In neurological disorders, this compound has been shown to modulate the activity of neurotransmitters, including dopamine and serotonin, which are involved in mood regulation and cognitive function. In pain management, this compound has been shown to act on the opioid receptors in the brain, leading to pain relief.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and cause DNA damage. In neurological disorders, this compound has been shown to improve cognitive function, protect neurons from damage, and modulate neurotransmitter activity. In pain management, this compound has been shown to have analgesic properties and to act on the opioid receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-methoxyphenyl)-2-(4-phenyl-1-piperazinyl)acetamide in lab experiments is its potential as a therapeutic agent in a variety of areas, including cancer, neurological disorders, and pain management. Another advantage is its ability to modulate neurotransmitter activity, which could lead to the development of new drugs for mood disorders. However, one limitation of this compound is its potential toxicity, which could limit its use in clinical settings.
Direcciones Futuras
There are several future directions for N-(2-methoxyphenyl)-2-(4-phenyl-1-piperazinyl)acetamide research. One area of focus is the development of new drugs based on the structure of this compound for the treatment of cancer, neurological disorders, and pain management. Another area of focus is the study of the mechanisms of action of this compound, which could lead to the development of more effective drugs. Additionally, the potential use of this compound as a neuroprotective agent in traumatic brain injury and stroke is an area of interest for future research.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-2-(4-phenyl-1-piperazinyl)acetamide involves a multi-step process that starts with the reaction of 2-methoxybenzoyl chloride with piperazine to form N-(2-methoxyphenyl)piperazine. This intermediate is then reacted with phenylacetic acid to form this compound. The final product is purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-2-(4-phenyl-1-piperazinyl)acetamide has been studied for its potential therapeutic properties in a variety of areas, including cancer, neurological disorders, and pain management. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, this compound has been studied for its potential as a neuroprotective agent and for its ability to improve cognitive function. In pain management, this compound has been shown to have analgesic properties.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-10-6-5-9-17(18)20-19(23)15-21-11-13-22(14-12-21)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYSICDMGYQYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793990 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(imidazo[1,2-a]pyrimidin-2-ylmethyl)-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5027491.png)
![2-{4-[(2-furylmethyl)amino]-2-hydroxy-6,7-dimethoxy-3-methyl-1-naphthyl}-N-phenylacetamide](/img/structure/B5027495.png)
![(3aS*,5S*,9aS*)-5-(5-ethyl-2-furyl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5027503.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B5027511.png)
![5-[(5-bromo-2-furyl)methylene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5027525.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5027532.png)
![tetrahydro-2-furanylmethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5027547.png)
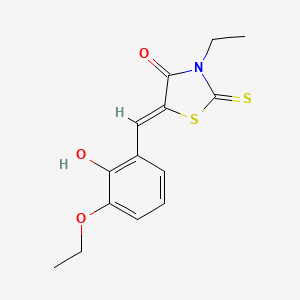
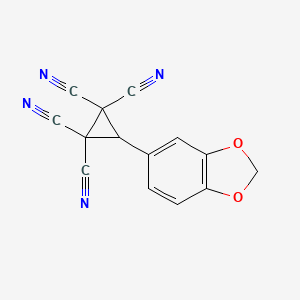
![(2,6-dichloro-4-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5027577.png)
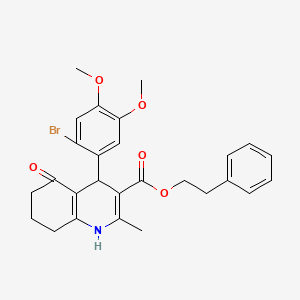
![5-{[2-(1,2-oxazinan-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5027590.png)
